

4-Chloro-6-methyl-2-phenylpyrimidine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methyl-2-phenylpyrimidine

Cat. No.: B1361156

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-6-methyl-2-phenylpyrimidine**: Synthesis, Characterization, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to act as a bioisostere for other aromatic systems, enabling a wide range of structural modifications to modulate pharmacological activity. This guide focuses on a specific, valuable derivative: **4-Chloro-6-methyl-2-phenylpyrimidine**. As a functionalized pyrimidine, it serves as a critical building block for the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic placement of its chloro, methyl, and phenyl groups offers multiple reaction sites for further chemical elaboration.

This document provides a comprehensive overview of **4-Chloro-6-methyl-2-phenylpyrimidine**, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, with a particular focus on its utility for researchers and professionals in drug development.

Chemical Identity and Structure

The formal nomenclature and structural representation are fundamental to understanding the reactivity and properties of this compound.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is **4-chloro-6-methyl-2-phenylpyrimidine**.^[3] It is also referenced in chemical literature and databases by several synonyms, including:

- Pyrimidine, 4-chloro-6-methyl-2-phenyl-
- 6-chloro-4-methyl-2-phenylpyrimidine
- CAS RN: 29509-92-0^{[3][4]}

Chemical Structure

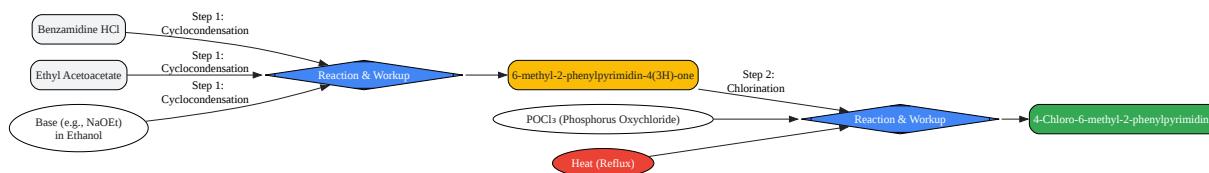
The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. A phenyl group is attached at the C2 position, a chloro group at the C4 position, and a methyl group at the C6 position.

Caption: 2D Structure of **4-chloro-6-methyl-2-phenylpyrimidine**.

Physicochemical and Computed Properties

A summary of the key properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ ClN ₂	PubChem[3]
Molecular Weight	204.65 g/mol	PubChem[3]
Monoisotopic Mass	204.0454260 Da	PubChem[3][5]
CAS Number	29509-92-0	PubChem[3]
XLogP3 (Computed)	3.2	PubChem[3]
Topological Polar Surface Area	25.8 Å ²	PubChem[3]
Boiling Point (Predicted)	324.5 ± 22.0 °C at 760 mmHg	ECHEMI[6]
Physical Form	Solid	Hit2Lead[4]


Synthesis Protocol

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves a condensation reaction to form the pyrimidine ring, followed by chlorination. The following protocol is a validated approach adapted from established methodologies for similar pyrimidine analogs.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

- Step 1: Cyclocondensation. Formation of the pyrimidinone intermediate, 6-methyl-2-phenylpyrimidin-4(3H)-one, via the reaction of benzamidine with a β -ketoester, such as ethyl acetoacetate.
- Step 2: Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Methodology

Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in ethanol. This is typically prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.
- **Addition of Reagents:** Add benzamidine hydrochloride (1.0 eq) to the ethanolic solution, followed by the dropwise addition of ethyl acetoacetate (1.1 eq).
- **Reaction:** Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine

- Reaction Setup: In a flask equipped with a reflux condenser (connected to a gas trap for HCl), place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (1.0 eq).
- Chlorination: Carefully add an excess of phosphorus oxychloride (POCl_3 , ~5-10 eq), which serves as both the reagent and solvent.
- Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
- Workup and Purification: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., NaHCO_3 or NaOH solution). Filter the crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The true value of **4-Chloro-6-methyl-2-phenylpyrimidine** lies in its role as a versatile synthetic intermediate. The chloro-substituent at the C4 position is a key functional handle, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, enabling the rapid generation of compound libraries for drug screening.

- Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-phenyl and 6-methyl groups can be tailored to occupy specific pockets within an enzyme's active site, while the C4 position can be functionalized to extend into solvent-exposed regions, improving potency and solubility.
- Antifungal Agents: Some 2-phenylpyrimidine derivatives have been explored as potential antifungal agents that target the CYP51 enzyme, an essential component in fungal cell membrane biosynthesis.^[1]
- General Heterocyclic Synthesis: Beyond specific targets, this compound is a building block for more complex fused heterocyclic systems. The reactivity of the chloro group facilitates

annulation reactions to construct polycyclic structures of pharmaceutical interest.[\[2\]](#)[\[7\]](#) The presence of chlorine in drug candidates is known to often enhance their metabolic stability and binding affinity.[\[8\]](#)

Analytical Characterization

Unambiguous structural confirmation is critical. While experimental data for this specific molecule is not widely published, characterization would rely on standard analytical techniques.[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), a singlet for the C5-H proton on the pyrimidine ring (~7.0-7.5 ppm), and multiplets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons of the phenyl group.
 - ^{13}C NMR: Resonances for the methyl carbon, the distinct carbons of the pyrimidine ring (with C4 being significantly influenced by the chloro substituent), and the carbons of the phenyl ring would be observed.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M^+). A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) would be a key diagnostic feature. The expected monoisotopic mass is 204.0454 Da.[\[5\]](#)
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings, as well as C-H stretching and bending vibrations, would be present.

Safety and Handling

Based on aggregated GHS data, **4-Chloro-6-methyl-2-phenylpyrimidine** should be handled with appropriate precautions.[\[3\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-6-methyl-2-phenylpyrimidine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9CIN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | 4-chloro-6-methyl-2-phenylpyrimidine | CAS# 29509-92-0 | MFCD00296931 | BB-4001930 [hit2lead.com]
- 5. PubChemLite - 4-chloro-6-methyl-2-phenylpyrimidine (C11H9CIN2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Chloro-6-methyl-2-phenylpyrimidine IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361156#4-chloro-6-methyl-2-phenylpyrimidine-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com